molecular formula C12H19ClO3Si B11847478 (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane

Cat. No.: B11847478
M. Wt: 274.81 g/mol
InChI Key: WFMAXOIFSQFHJB-UHFFFAOYSA-N
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Description

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is an organosilicon compound that features a phenyl group, a chloro group, and three methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Common catalysts include acids or bases that facilitate the substitution reaction.

    Solvent: Solvents such as toluene or dichloromethane are often used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis of methoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Hydrolysis Products: Silanols and siloxanes.

    Oxidation Products: Phenolic compounds or quinones.

    Reduction Products: Reduced phenyl derivatives.

Scientific Research Applications

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.

    Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of adhesives, sealants, and surface modifiers due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane involves its ability to undergo hydrolysis and condensation reactions. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. This property is crucial for its use in materials science and industrial applications, where it acts as a cross-linking agent to enhance the mechanical properties of materials.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropane: A simpler analog without the methoxy groups, used in organic synthesis.

    Phenyltrimethoxysilane: Lacks the chloro group but has similar silane functionality.

    3-Chloropropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.

Uniqueness

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is unique due to the presence of both a phenyl group and a chloro group, which provide distinct reactivity and functionality. The combination of these groups with the trimethoxysilane moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

(1-chloro-3-phenylpropan-2-yl)-trimethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)12(10-13)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

WFMAXOIFSQFHJB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CC1=CC=CC=C1)CCl)(OC)OC

Origin of Product

United States

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